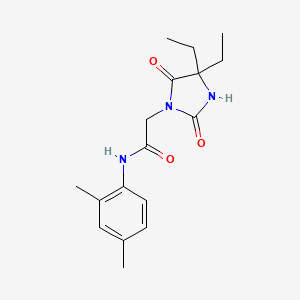

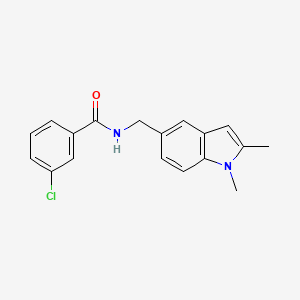

![molecular formula C13H12N4O2S B2651719 6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325303-67-0](/img/structure/B2651719.png)

6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

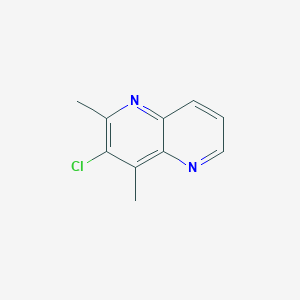

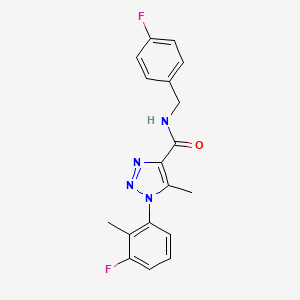

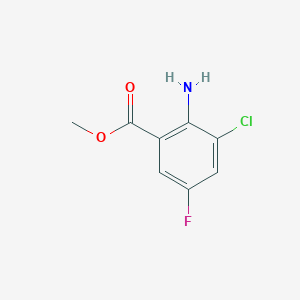

The compound “6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to a class of compounds known as thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . Among them, some compounds have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves several steps . The process typically starts with the design of the compounds, followed by their synthesis. The synthesized compounds are then evaluated for their anticancer properties . The synthesis often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects, including anti-inflammatory properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones typically involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperature .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

One study reported the synthesis of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, emphasizing their potential as antibacterials. The synthesized compounds showed moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis, with particular interest in their action against P. aeruginosa compared to streptomycin (Vlasov et al., 2022).

Anticancer Activity

Another line of research involved the creation of novel pyrazolo[4,3-c]pyridine derivatives, investigating their anticancer activity on human breast, liver, and colon carcinoma cell lines. These compounds were found to exhibit significant cytotoxic activity, suggesting their potential for cancer treatment applications (Metwally & Deeb, 2018).

Structural and Spectral Exploration

Research into (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives explored their synthesis and structural characteristics through spectral techniques and computational methods. The study highlighted the importance of understanding the electronic structures of such compounds, potentially paving the way for applications in material science and molecular electronics (Ashraf et al., 2019).

Novel Synthesis Methods

The development of water-mediated, catalyst-free synthesis methods for creating pharmaceutically interesting compounds, such as functionalized pyrimidine-2,4(1H,3H)-diones, showcases innovative approaches to drug discovery and material synthesis (Brahmachari et al., 2020).

Biological Activities

The synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring indicates the exploration of compounds for high biological activities, including adenosine kinase inhibition, platelet aggregation, and anticancer activities (El-Gazzar et al., 2006).

Mécanisme D'action

Orientations Futures

The development of novel topoisomerase I inhibitors, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, has achieved considerable interest of medicinal chemists over the past decades . Future research may focus on optimizing the synthesis process, improving the efficacy of these compounds, and exploring their potential applications in cancer treatment .

Propriétés

IUPAC Name |

6-propyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRUHRCJCEVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)